1-Methyl-3-(trifluoromethyl)piperazine
Description
1-Methyl-3-(trifluoromethyl)piperazine is a piperazine derivative featuring a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3 of the piperazine ring. The trifluoromethyl group, known for its strong electron-withdrawing properties, enhances metabolic stability and influences binding affinity in pharmacological contexts .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c1-11-3-2-10-5(4-11)6(7,8)9/h5,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCFJZVDIYOMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives by combining an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Transition metal catalysts such as palladium (Pd) and platinum (Pt) are often used to facilitate various reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized piperazine derivatives.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)piperazine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Key structural analogues include:
| Compound Name | Substituents | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|
| 1-Methyl-3-(trifluoromethyl)piperazine | -CH₃ (position 1), -CF₃ (position 3) | ~210.19* | Enhanced metabolic stability due to -CF₃; potential CNS activity | [6, 9] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | -CF₃ on phenyl ring attached to piperazine | 230.23 | 5-HT1B agonist; variable effects on sympathetic nerve discharge | [17, 20] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | -Cl on phenyl ring | 196.67 | Mixed 5-HT1B/2C activity; used in neuropharmacology studies | [5, 7] |
| 1-(4-Methoxyphenyl)piperazine | -OCH₃ on phenyl ring | 192.23 | Serotonergic activity; altered pharmacokinetics due to electron-donating group | [5] |
*Calculated based on molecular formula (C₆H₁₁F₃N₂).
Key Observations :
Pharmacological Activity
Serotonergic Activity
- TFMPP : Acts as a 5-HT1B agonist, showing variable effects on sympathetic nerve discharge (SND), including inhibition or excitation depending on dose and receptor subtype .
- 1-(3-Chlorophenyl)piperazine (mCPP): Mixed 5-HT1B/2C agonist with anxiolytic and anorectic effects in preclinical models .
- Target Compound : While direct data are unavailable, the -CF₃ group may enhance binding to serotonin receptors, similar to TFMPP, but with altered selectivity due to the methyl group on the piperazine core .
Key Challenges :
Physicochemical Properties
- Melting Points: Piperazine derivatives with -CF₃ groups typically exhibit higher melting points (e.g., 113–114°C for a related oxadiazole compound) compared to non-fluorinated analogues .
- Solubility : The -CF₃ group reduces water solubility but improves lipid membrane permeability, enhancing CNS bioavailability .
Q & A
Q. What role does the trifluoromethyl group play in target binding interactions?
- Mechanism : The CF₃ group engages in hydrophobic interactions with receptor pockets (e.g., CCR5’s allosteric site) and stabilizes binding via fluorine-mediated hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
